Dabigatran Impurity F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

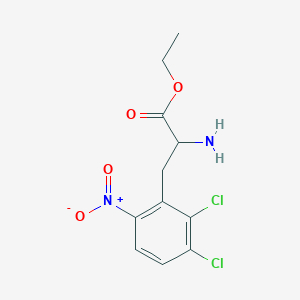

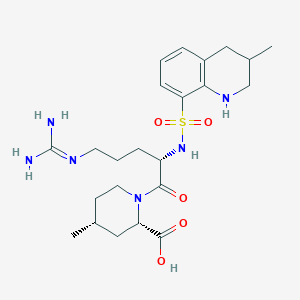

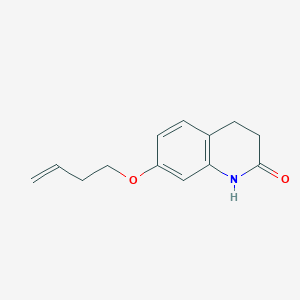

Dabigatran Impurity F, also known by its chemical name Ethyl 3- (1-methyl-2- ( ( (4- (N- ( (octyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-N- (pyridin-2-yl)-1H-benzo [d]imidazole-5-carboxamido)propanoate, is a compound with a molecular formula of C36H45N7O5 and a molecular weight of 655.8 . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dabigatran .

Synthesis Analysis

The synthesis of Dabigatran and its intermediates has been described in various patents . The process involves N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride to furnish nitro amino propanoate, which is then reduced to amino amide under catalytic hydrogenation conditions .Molecular Structure Analysis

The molecular structure of Dabigatran Impurity F involves complex organic compounds including benzimidazole and pyridine groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran Impurity F are complex and involve multiple steps . These include N-acylation, reduction, and catalytic hydrogenation .Applications De Recherche Scientifique

Impurity Analysis and Quality Control

A comprehensive Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method has been developed for the separation and determination of potential related impurities of Dabigatran Etexilate (DAB) in both the drug substance and drug product. This method is validated and can be utilized for quality control, ensuring the specificity, precision, and accuracy of the drug and its impurities. The importance of controlling impurities is underscored as they are critical in determining the quality and safety of the drug substance (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

Impurity Synthesis and Control

The synthesis of potential impurities of Dabigatran Etexilate has been explored, emphasizing the origin, control, and synthesis of these impurities from commercially available raw materials. These impurities are integral to the drug manufacturing process and can affect the quality of the drug substance. Understanding their synthesis and control is pivotal for impurity profiling, which is crucial for assessing the quality and safety of the drug (Reddy et al., 2017).

Stability and Impurity Profiling

An LC-MS method has been developed and validated to analyze Dabigatran Etexilate's impurity profile and estimate its stability profile according to ICH guidelines. This method has enabled the separation of 22 impurities in APIs from different sources. Understanding the relationship between the drug's stability study and its impurity profile is crucial for ensuring the drug's quality and safety (Arous & Al-Mardini, 2018).

Method Development and Validation for Impurities

New methods have been developed and validated for the quantitative determination of Dabigatran Etexilate and its impurities in pharmaceutical dosage forms. These methods are essential for ensuring the drug's efficacy and safety, providing specificity, precision, linearity, and accuracy in the determination of the drug and its impurities (Nawale et al., 2018).

Propriétés

Numéro CAS |

211915-07-0 |

|---|---|

Nom du produit |

Dabigatran Impurity F |

Formule moléculaire |

C36H45N7O5 |

Poids moléculaire |

655.79 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)